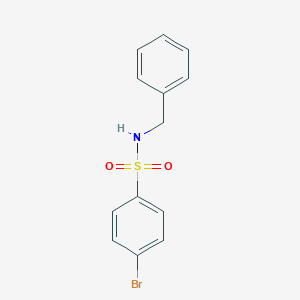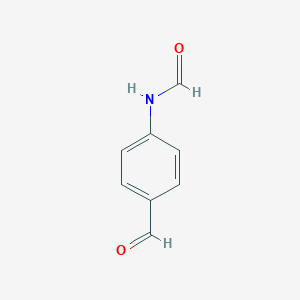
4-(N-Methylpiperazinyl-carbonylaminomethyl)-1-benzylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-Methylpiperazinyl-carbonylaminomethyl)-1-benzylpyrrolidin-2-one, also known as 4-Methylpiperazine-1-carboxamido-2-benzylpyrrolidine or MPBP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wirkmechanismus
MPBP acts as a selective antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. By blocking the activity of the D3 receptor, MPBP can modulate the release of dopamine and other neurotransmitters, which can affect various physiological processes such as reward, motivation, and cognition.
Biochemical and Physiological Effects:
MPBP has been shown to have various biochemical and physiological effects, including the modulation of dopamine release, the inhibition of locomotor activity, and the reduction of drug-seeking behavior. MPBP has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPBP is its high selectivity and affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of MPBP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, MPBP has a relatively short half-life, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MPBP. One area of interest is the development of more potent and selective D3 receptor antagonists based on the structure of MPBP. Another area of interest is the investigation of the potential therapeutic applications of MPBP in various diseases, including addiction, depression, and anxiety disorders. Finally, the use of MPBP as a tool for studying the role of the D3 receptor in various physiological processes, including reward, motivation, and cognition, is an area of ongoing research.
Synthesemethoden
The synthesis of MPBP involves the reaction between benzylpyrrolidinone and N-methylpiperazine in the presence of a carbonylating agent such as phosgene or triphosgene. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and HPLC. The purity and yield of MPBP can be optimized by adjusting the reaction conditions, including temperature, pressure, and solvent.
Wissenschaftliche Forschungsanwendungen
MPBP has been investigated for its potential applications in various fields of research. In medicinal chemistry, MPBP has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, MPBP has been used as a tool to study the role of dopamine receptors in the brain. In pharmacology, MPBP has been used to investigate the pharmacokinetics and pharmacodynamics of various drugs.
Eigenschaften
CAS-Nummer |
103295-58-5 |
|---|---|
Molekularformel |
C18H26N4O2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H26N4O2/c1-20-7-9-21(10-8-20)18(24)19-12-16-11-17(23)22(14-16)13-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3,(H,19,24) |
InChI-Schlüssel |
NXDJWEINEGQCBN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)NCC2CC(=O)N(C2)CC3=CC=CC=C3 |
Kanonische SMILES |
CN1CCN(CC1)C(=O)NCC2CC(=O)N(C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



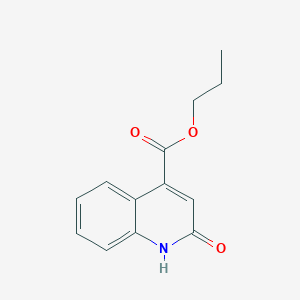
![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)
![Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B188503.png)
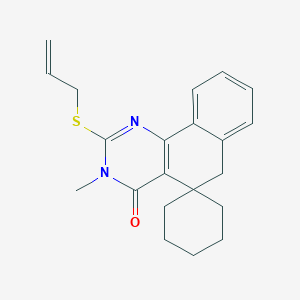
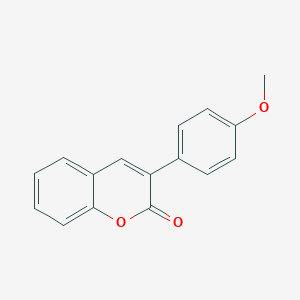
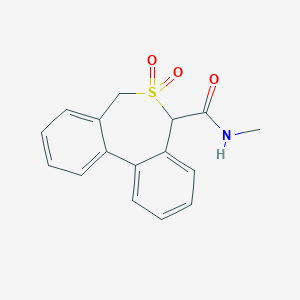
![1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine](/img/structure/B188511.png)



